Buta-1,3-diene-1,2,4-tricarboxylic acid
Description
Contextualization within Polycarboxylic Acid Chemistry and Unsaturated Carboxylic Acids
As a polycarboxylic acid, Buta-1,3-diene-1,2,4-tricarboxylic acid contains multiple carboxyl groups (-COOH), which are acidic and can donate protons. The presence of three such groups makes it a tricarboxylic acid. These groups can undergo typical reactions of carboxylic acids, such as esterification and anhydride (B1165640) formation.
The molecule is also classified as an unsaturated carboxylic acid due to the presence of carbon-carbon double bonds within its backbone. Specifically, it is a conjugated diene, meaning it has two double bonds separated by a single bond. This conjugation leads to enhanced stability and unique reactivity patterns, such as susceptibility to electrophilic addition and participation in cycloaddition reactions. The interplay between the electron-withdrawing carboxyl groups and the electron-rich diene system defines the molecule's chemical behavior.
Nomenclature and Structural Isomerism of this compound
The systematic naming and understanding of the isomeric forms of this compound are crucial for its unambiguous identification.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylic acid . nih.gov This name precisely describes the molecular structure: a four-carbon diene chain with carboxylic acid groups at positions 1, 2, and 4. The prefixes "(1E,3Z)" specify the stereochemistry around the double bonds.
A widely used common synonym is 3-Carboxy-cis,cis-muconic acid . nih.govwikipedia.org This name highlights its relationship to muconic acid (a dicarboxylic acid) with an additional carboxyl group. Other synonyms include beta-Carboxy-cis,cis-muconate and cis,cis-Butadiene-1,2,4-tricarboxylate. nih.govnih.gov
The name "buta-1,3-diene" includes the letter 'a' after "but" because the suffix that follows ("-diene") starts with a consonant. quora.com This is a standard IUPAC naming convention. wikipedia.orgncert.nic.in
The presence of two double bonds in the buta-1,3-diene backbone allows for geometric isomerism, commonly referred to as cis/trans isomerism. The specific isomer of biological importance is the one where the substituents around the double bonds have a particular spatial arrangement. The designation (1E,3Z) in the IUPAC name specifies this arrangement. nih.gov The "cis,cis" in the common name, 3-Carboxy-cis,cis-muconic acid, also refers to the geometry around these double bonds. wikipedia.orgwikiwand.comrsc.org The stereochemistry is critical for its recognition and processing by enzymes. rsc.orgrsc.org
The three carboxyl groups are attached to the buta-1,3-diene framework at positions 1, 2, and 4. nih.gov Positional isomers would have the same molecular formula but differ in the attachment points of these carboxyl groups. For example, buta-1,3-diene-1,2,3-tricarboxylic acid would be a positional isomer. The specific 1,2,4-substitution pattern is what is found in the biochemically relevant molecule. nih.govnih.gov
Historical Perspective on its Discovery and Initial Academic Characterization
The study of this compound, particularly in its form as 3-carboxy-cis,cis-muconic acid, is closely tied to research on metabolic pathways. Early investigations into how organisms break down aromatic compounds led to the identification of this tricarboxylic acid as a key intermediate. For instance, its role in the degradation of catechin (B1668976) by bacteria such as Bradyrhizobium japonicum was a significant finding. wikipedia.orgwikiwand.com Further characterization came from studies on the enzymatic conversion of protocatechuate, where the enzyme protocatechuate 3,4-dioxygenase was found to produce 3-carboxy-cis,cis-muconate (B1244389). wikipedia.org
Significance in Organic Synthesis and Biochemical Pathways
In the realm of organic synthesis, polycarboxylic acids are valuable building blocks. While this compound itself is not as commonly used as a starting material in large-scale industrial synthesis compared to simpler polycarboxylic acids like butane-1,2,3,4-tetracarboxylic acid, its dense functionality makes it an interesting target and intermediate for academic synthesis. mdpi.org
Its primary significance lies in its role as a metabolite in biochemical pathways. wikipedia.org Specifically, it is an intermediate in the protocatechuate branch of the 3-oxoadipate (B1233008) pathway, a metabolic route used by various aerobic bacteria to break down aromatic compounds. nih.gov In this pathway, it is produced from protocatechuate and is subsequently converted by the enzyme 3-carboxy-cis,cis-muconate cycloisomerase. wikipedia.orgnih.govwikipedia.org Understanding this pathway is important for bioremediation research, as it provides a mechanism by which microorganisms can degrade aromatic pollutants.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | (1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylic acid | nih.gov |
| CAS Number | 1116-26-3 | nih.gov |
| PubChem CID | 5280404 | nih.gov |
| ChEBI ID | CHEBI:15749 | nih.gov |
| InChIKey | KJOVGYUGXHIVAY-BXTBVDPRSA-N | nih.gov |
Table 2: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H6O6 | nih.gov |
| Molecular Weight | 186.12 g/mol | nih.gov |
| XLogP3 | -0.5 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
Structure
2D Structure
Properties
CAS No. |
109467-28-9 |
|---|---|
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
buta-1,3-diene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
KJOVGYUGXHIVAY-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Buta 1,3 Diene 1,2,4 Tricarboxylic Acid
Reactivity of the Conjugated Diene System
The conjugated system of buta-1,3-diene-1,2,4-tricarboxylic acid is the site of several characteristic reactions of dienes, including electrophilic additions, cycloadditions, and hydrogenation. However, the presence of three strongly electron-withdrawing carboxylic acid groups deactivates the diene, making it less nucleophilic than buta-1,3-diene itself. This deactivation has profound implications for the conditions required for these reactions and the nature of the products formed.
Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to different constitutional isomers. libretexts.orgchegg.comlibretexts.org In the case of buta-1,3-diene, the reaction with an electrophile like HBr results in a mixture of 1,2- and 1,4-adducts. libretexts.org The initial step is the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org
For this compound, the electron-withdrawing nature of the carboxylic acid groups significantly decreases the nucleophilicity of the diene system, making electrophilic additions more challenging than for the parent buta-1,3-diene. The regioselectivity of the initial electrophilic attack will be directed by the electronic effects of the three -COOH groups. These groups pull electron density away from the diene, and the carbocation intermediate that is formed will be destabilized.
The regioselectivity is expected to be complex. The carboxylic acid groups at C1, C2, and C4 will influence the stability of the possible carbocation intermediates formed upon protonation. The distribution of 1,2- and 1,4-addition products is also dependent on reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). libretexts.org
Illustrative Data: Regio- and Stereoselectivity in Electrophilic Addition
| Electrophile | Reaction Conditions | Major Product(s) | Minor Product(s) |
| HBr | Low Temperature | 1,2-addition product | 1,4-addition product |
| HBr | High Temperature | 1,4-addition product | 1,2-addition product |
| Br₂ | Non-polar solvent | Mixture of 1,2- and 1,4-dibromo adducts | - |
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. upenn.edu In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. upenn.edu The presence of three electron-withdrawing carboxylic acid groups on the this compound molecule makes it an electron-poor diene.
Consequently, it will react sluggishly, if at all, with typical electron-poor dienophiles like maleic anhydride (B1165640). upenn.edu For a successful Diels-Alder reaction, this compound would likely require an "inverse-electron-demand" Diels-Alder reaction, where it would react with an electron-rich dienophile. The stereospecificity of the Diels-Alder reaction means that the stereochemistry of the dienophile is retained in the product. upenn.edu The reaction is also known to favor the formation of the endo product, although exceptions can occur.
Illustrative Data: Diels-Alder Reactivity
| Dienophile | Reaction Type | Expected Reactivity |
| Maleic Anhydride | Normal-demand | Very low to none |
| Ethyl vinyl ether | Inverse-demand | Moderate to good |
| N-vinylpyrrolidone | Inverse-demand | Moderate to good |
The hydrogenation of conjugated dienes can lead to different products depending on the catalyst and reaction conditions. Catalytic hydrogenation of buta-1,3-diene can yield a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene) and butane. rsc.orgrsc.org The product distribution is influenced by the choice of metal catalyst (e.g., Pd, Pt, Ni) and the reaction temperature. rsc.orgrsc.org
For this compound, the hydrogenation of the diene system would lead to various butene-1,2,4-tricarboxylic acids and ultimately butane-1,2,4-tricarboxylic acid. The selective hydrogenation of one double bond over the other would be a key challenge. It is also possible that under harsh hydrogenation conditions, the carboxylic acid groups could be reduced to alcohols, although this typically requires specific reducing agents.
Illustrative Data: Catalytic Hydrogenation Products
| Catalyst | Temperature (°C) | Major Hydrogenation Product(s) of the Diene System |
| Pd/C | 25 | But-1-ene-1,2,4-tricarboxylic acid and But-2-ene-1,2,4-tricarboxylic acid |
| PtO₂ | 25 | Butane-1,2,4-tricarboxylic acid |
| Ni | 150 | Butane-1,2,4-tricarboxylic acid |
Note: This table is illustrative, based on the known behavior of hydrogenation catalysts with conjugated dienes. Specific product ratios for this compound are not available.
Reactions of Carboxylic Acid Functional Groups
The three carboxylic acid groups of this compound can undergo the typical reactions of this functional group, such as esterification and amidation. The relative reactivity of the three -COOH groups (at positions 1, 2, and 4) will likely differ due to their distinct electronic and steric environments.
Esterification of carboxylic acids is typically carried out by reacting them with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction of a carboxylic acid with an amine, often requiring activation of the carboxylic acid.
In this compound, selective mono-, di-, or tri-esterification/amidation would be a synthetic challenge. The acidity of the individual carboxylic acid protons will be influenced by their position on the conjugated system, potentially allowing for some degree of selective reaction under carefully controlled conditions. For instance, the carboxylic acid at C4 might exhibit different reactivity compared to those at C1 and C2 due to its position at the terminus of the diene.
Illustrative Data: Selective Condensation Reactions
| Reagent | Reaction Conditions | Expected Major Product |
| 1 eq. Methanol, H⁺ | Mild | Mono-ester at the most reactive carboxyl group |
| Excess Methanol, H⁺ | Vigorous | Tri-methyl ester |
| 1 eq. Aniline, DCC | Mild | Mono-anilide at the most reactive carboxyl group |
| Excess Aniline, DCC | Vigorous | Tri-anilide |
Note: This table is illustrative and based on general principles of polycarboxylic acid reactivity. The precise selectivity for this compound is not documented.
Acid anhydrides can be formed from dicarboxylic acids that can form a five- or six-membered ring upon dehydration. In the case of this compound, the carboxylic acid groups at positions 1 and 2 are adjacent on the diene backbone. This arrangement could potentially allow for the formation of a cyclic anhydride under dehydrating conditions, such as heating or treatment with a dehydrating agent like acetic anhydride.
The formation of such an anhydride would create a new five-membered ring fused to the diene system. This anhydride, if formed, would be a reactive species, susceptible to nucleophilic attack by water, alcohols, and amines to regenerate the dicarboxylic acid or form the corresponding mono-ester or mono-amide, respectively. libretexts.orgyoutube.com The reactivity of the remaining carboxylic acid at the C4 position would persist.
Illustrative Data: Anhydride Formation
| Reagent | Reaction Condition | Product |
| Acetic Anhydride | Heating | Buta-1,3-diene-1,2-dicarboxylic anhydride-4-carboxylic acid |
| Heat | High Temperature | Buta-1,3-diene-1,2-dicarboxylic anhydride-4-carboxylic acid |
Note: This table is illustrative and based on the general principle of anhydride formation from 1,2-dicarboxylic acids. Specific experimental verification for this compound is not available.
Decarboxylation Reactions under various conditions
The decarboxylation of this compound, which involves the removal of one or more carboxyl groups as carbon dioxide, is a significant reaction, particularly in biological pathways. The presence of a carboxyl group on a carbon atom that is beta to another carbonyl or carboxyl group can facilitate decarboxylation, often upon heating.
While specific, detailed research on the decarboxylation of this compound under a wide array of conditions is not extensively documented in publicly available literature, the principles of decarboxylation for related compounds, such as β-keto acids and other unsaturated carboxylic acids, provide a strong basis for understanding its likely behavior.
Thermal Decarboxylation: Heating this compound would be expected to induce decarboxylation. The stability of the resulting carbanion or the transition state leading to it is a crucial factor. The conjugated diene system can help to stabilize the transition state through electron delocalization. The reaction likely proceeds through a cyclic transition state, especially in the case of the β,γ-unsaturated carboxylic acid moiety, leading to the loss of CO2 and the formation of a new double bond.
Acidic and Basic Conditions: The decarboxylation of this compound is also influenced by pH.
Acidic Conditions: In an acidic environment, protonation of a carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, potentially facilitating a decarboxylation-addition type of reaction. However, for many carboxylic acids, acidic conditions can also stabilize the molecule against decarboxylation.
Basic Conditions: Under basic conditions, the carboxylic acid groups are deprotonated to form carboxylates. While this can sometimes promote decarboxylation by forming a more stable carbanion intermediate, it can also inhibit reactions that require a protonated carboxylic acid group for a cyclic transition state.
A summary of expected decarboxylation behavior under different general conditions is presented in the table below.
| Condition | Expected Reactivity | Probable Mechanism |
| Thermal | Likely to undergo decarboxylation, especially at elevated temperatures. | Formation of a cyclic transition state, leading to the elimination of CO2. |
| Acidic | May facilitate or inhibit decarboxylation depending on the specific carboxyl group and reaction mechanism. | Protonation of a carbonyl group could influence the reaction pathway. |
| Basic | Can promote decarboxylation if a stable carbanion is formed, but may also inhibit certain mechanisms. | Formation of carboxylate ions; the stability of the resulting carbanion is key. |
Intramolecular Cyclization and Lactonization Pathways
The structure of this compound, with its multiple carboxylic acid groups and a conjugated diene system, is well-suited for intramolecular cyclization reactions, leading to the formation of lactones (cyclic esters). These reactions can be either enzyme-catalyzed or can occur through purely chemical means.
In biological systems, the cyclization of this compound is a crucial step in the β-ketoadipate pathway, a metabolic route for the degradation of aromatic compounds by various bacteria and fungi. osti.govrsc.orgnih.gov This reaction is catalyzed by a class of enzymes known as 3-carboxy-cis,cis-muconate (B1244389) lactonizing enzymes (CMLEs), also referred to as 3-carboxy-cis,cis-muconate cycloisomerases. nih.govnih.govwikipedia.org
These enzymes catalyze the reversible conversion of 3-carboxy-cis,cis-muconate to a lactone product. nih.govwikipedia.org The reaction involves the intramolecular attack of one of the carboxylate groups onto one of the double bonds of the diene system. The regioselectivity of this attack can vary depending on the specific enzyme and organism. For example, in Pseudomonas putida, the CMLE (EC 5.5.1.2) catalyzes the formation of (+)-muconolactone. wikipedia.org In contrast, the CMLE from the fungus Neurospora crassa (EC 5.5.1.5) catalyzes a syn-1,2 addition-elimination reaction with a different stereochemical and regiochemical outcome. wikipedia.org
The catalytic mechanism of CMLEs has been a subject of detailed study. For instance, the CMLE from Agrobacterium radiobacter S2 has been structurally and functionally characterized. nih.gov It has been shown to convert not only 3-carboxy-cis,cis-muconate but also 3-sulfomuconate. nih.gov The active site of these enzymes contains specific amino acid residues that facilitate the precise positioning of the substrate and catalyze the lactonization reaction.
A comparison of CMLEs from different organisms is provided in the table below.
| Enzyme Source | EC Number | Product(s) | Key Features |
| Pseudomonas putida | 5.5.1.2 | (+)-Muconolactone | A well-studied bacterial CMLE. wikipedia.orguniprot.org |
| Neurospora crassa | 5.5.1.5 | Varies from bacterial CMLEs | Exhibits a different stereochemical and regiochemical course of reaction compared to the P. putida enzyme. wikipedia.org |
| Agrobacterium radiobacter S2 | Not specified | Converts 3-carboxy-cis,cis-muconate and 3-sulfomuconate | Smaller than other studied CMLEs and has a distinct active site composition. nih.gov |
This compound can also undergo intramolecular cyclization through non-enzymatic, chemical pathways, particularly under acidic or thermal conditions. The reactivity of the related compound, cis,cis-muconic acid, provides insights into these mechanisms. The lactonization of halo-substituted muconates is dependent on pH and the nature of the halogen substituent. osti.gov
Acid-Catalyzed Cyclization: In the presence of acid, a carboxyl group can be protonated, making it a better electrophile. Alternatively, a double bond can be protonated to form a carbocation, which is then susceptible to nucleophilic attack by one of the carboxyl groups. The regioselectivity of the cyclization would depend on the relative stability of the resulting lactone ring (five-membered vs. six-membered) and the stability of any charged intermediates.
Thermal Cyclization: Heating this compound can provide the activation energy required for intramolecular cyclization. This reaction would likely proceed through a concerted or stepwise mechanism involving the attack of a carboxyl group on a double bond. The stereochemistry of the starting diene is crucial in determining the stereochemistry of the resulting lactone.
Redox Chemistry and Oxidation-Reduction Potentials
Reduction: The double bonds of the diene system can be reduced to form the corresponding saturated or partially saturated dicarboxylic or tricarboxylic acids. This can be achieved through catalytic hydrogenation using metal catalysts such as palladium or platinum. rsc.org Electrochemical methods have also been employed for the hydrogenation of cis,cis-muconic acid, suggesting that this compound could potentially be reduced electrochemically. rsc.orgacs.org The electrochemical hydrogenation of cis,cis-muconic acid has been shown to be sensitive to the catalyst structure. rsc.org
Oxidation: The conjugated diene system is also susceptible to oxidation. Strong oxidizing agents can cleave the double bonds, leading to the formation of smaller carboxylic acids or other oxygenated products. The presence of multiple carboxyl groups, which are electron-withdrawing, would likely make the diene less susceptible to electrophilic attack compared to unsubstituted buta-1,3-diene.
The potential redox reactions are summarized in the table below.
| Reaction Type | Reagents/Conditions | Expected Product(s) |
| Reduction | H2 with metal catalyst (e.g., Pd, Pt); Electrochemical reduction | Saturated or partially saturated tricarboxylic acids |
| Oxidation | Strong oxidizing agents (e.g., ozone, permanganate) | Cleavage of double bonds to form smaller oxygenated compounds |
Structural Elucidation and Advanced Spectroscopic Analysis of Buta 1,3 Diene 1,2,4 Tricarboxylic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For buta-1,3-diene-1,2,4-tricarboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete structural assignment.
1H, 13C, and 2D NMR Techniques (COSY, HSQC, HMBC) for Full Structural Assignment and Conformational Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The olefinic protons of the butadiene backbone would likely appear in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bonds and the attached carboxylic acid groups. The acidic protons of the three carboxyl groups are expected to resonate at a much lower field, generally above 10 ppm, and may appear as broad singlets. libretexts.orgoregonstate.edulibretexts.org The exact chemical shifts will be influenced by the solvent and concentration due to hydrogen bonding effects. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbons are expected to have chemical shifts in the range of 165-185 ppm. libretexts.orgopenstax.org Carbons of the double bonds would appear between 120 and 150 ppm. Specifically, α,β-unsaturated acids tend to have their carboxyl carbons at the upfield end of the typical range (~165 ppm). libretexts.orgopenstax.org
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network. chalmers.se Cross-peaks would be expected between adjacent olefinic protons, confirming the butadiene structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. wikipedia.org It would definitively link the proton signals to their corresponding carbon signals in the butadiene backbone.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. princeton.edu This would be crucial for assigning the quaternary carbons, including the carboxyl carbons, by observing correlations from the olefinic protons to the carboxyl carbons.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H3 | 6.5 - 7.5 | 130 - 145 | C1, C2, C4, C5 |
| H4 | 5.5 - 6.5 | 120 - 135 | C2, C3, C6, C7 |
| COOH | >10 (broad) | 165 - 175 | - |
Note: The predicted chemical shifts are estimates and can vary based on solvent and substitution.
Stereochemical Assignment via Coupling Constants and NOE/ROESY Experiments
The stereochemistry of the double bonds (E/Z isomers) can be determined from the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum. For a trans relationship, the coupling constant is typically larger (around 12-18 Hz), while a cis relationship results in a smaller coupling constant (around 6-12 Hz).
NOE (Nuclear Overhauser Effect) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. For this compound, NOE or ROESY would be instrumental in confirming the through-space proximity of protons on the diene backbone, which can help in assigning the stereochemistry and determining the preferred conformation of the molecule in solution. For instance, in a specific isomer, an NOE could be observed between a proton on C3 and a proton on C4 if they are spatially close.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of a molecule, allowing for the determination of its elemental composition.
Exact Mass Measurement and Elemental Composition Determination
For this compound (C₇H₆O₆), the theoretical exact mass can be calculated. HRMS analysis, for example, using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The high accuracy of the mass measurement would confirm the elemental formula C₇H₆O₆.
Expected HRMS Data:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₇O₆⁺ | 203.0237 |
| [M+Na]⁺ | C₇H₆O₆Na⁺ | 225.0056 |
| [M-H]⁻ | C₇H₅O₆⁻ | 201.0092 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For dicarboxylic and tricarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). nih.govresearchgate.net The loss of a carboxyl group (COOH) is also a characteristic fragmentation for carboxylic acids. oregonstate.edu
Predicted Fragmentation Pattern for this compound ([M-H]⁻):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 201.0092 | 183.0087 | H₂O | Loss of a water molecule |
| 201.0092 | 157.0190 | CO₂ | Decarboxylation |
| 201.0092 | 113.0292 | 2CO₂ | Sequential loss of two carboxyl groups |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxyl and alkene functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded dimers of carboxylic acids. libretexts.orglibretexts.orgorgchemboulder.com The C=O stretching vibration of the α,β-unsaturated carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. libretexts.orgopenstax.org The C=C stretching vibrations of the diene system would likely be observed in the 1600-1650 cm⁻¹ region. The C-O stretching and O-H bending vibrations of the carboxylic acid groups would also be present in the fingerprint region. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the diene are expected to show strong Raman signals due to the polarizability of the π-system. The C=O stretch would also be Raman active. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions. rsc.orgbohrium.com
Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Carboxyl) | Stretching | 3300-2500 (very broad) | Weak |
| C-H (Olefinic) | Stretching | 3100-3000 | Strong |
| C=O (Carboxyl) | Stretching | 1725-1700 (strong) | Moderate to Strong |
| C=C (Diene) | Stretching | 1650-1600 (variable) | Strong |
| C-O (Carboxyl) | Stretching | 1320-1210 (strong) | Weak |
| O-H (Carboxyl) | Bending | 1440-1395, 950-910 | Weak |
Analysis of C=C and C=O Stretching Frequencies for Functional Group Identification and Conjugation Effects
Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within a molecule. For this compound, the most diagnostic signals would be the stretching vibrations of the carbon-carbon double bonds (C=C) of the diene and the carbonyl groups (C=O) of the three carboxylic acid functions.
The presence of a conjugated diene system significantly influences the C=C stretching frequency. Isolated C=C bonds typically absorb in the 1640-1680 cm⁻¹ region. However, in conjugated systems like buta-1,3-diene, this frequency is lowered due to the delocalization of π-electrons across the single bond, which slightly weakens the double bonds. This effect results in absorption peaks appearing in the 1620-1680 cm⁻¹ range. nih.gov The substitution of carboxylic acid groups onto the diene backbone is expected to further modulate these frequencies.
The carboxylic acid groups present three distinct and highly characteristic IR absorption bands:
C=O Stretch: The carbonyl (C=O) stretching vibration in carboxylic acids is one of the most intense bands in an IR spectrum. For saturated aliphatic carboxylic acids, this band typically appears between 1700-1725 cm⁻¹. In the case of this compound, the C=O groups are in conjugation with the C=C system. This conjugation delocalizes the π-electrons, reducing the double-bond character of the carbonyl group and thus lowering its stretching frequency to below 1700 cm⁻¹. masterorganicchemistry.com
O-H Stretch: The hydroxyl (O-H) stretch of a carboxylic acid is exceptionally broad and strong, typically spanning a wide range from 3500 to 2500 cm⁻¹. masterorganicchemistry.comnih.gov This broadening is a direct consequence of extensive intermolecular hydrogen bonding.
C-O Stretch: A medium-intensity C-O stretching band is also expected between 1210 and 1320 cm⁻¹. nih.gov
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound, with reference to known values for related structures.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| C=C (Conjugated Diene) | Stretch | 1620 - 1680 | Medium to Weak | Frequency is lowered due to conjugation. nih.gov |
| C=O (Carboxylic Acid) | Stretch | < 1700 | Strong, Intense | Frequency is lowered due to conjugation with the C=C system. masterorganicchemistry.com |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3500 | Strong, Very Broad | Broadness is characteristic of strong hydrogen bonding. masterorganicchemistry.comnih.gov |
| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium | |
| =C-H (Alkene) | Stretch | 3000 - 3100 | Medium |
Hydrogen Bonding Network Characterization
The presence of three carboxylic acid groups makes this compound an excellent candidate for forming extensive and robust intermolecular hydrogen bonding networks. In the solid state, carboxylic acids rarely exist as monomers. Instead, they typically form highly stable cyclic dimers through a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com
Given the three carboxylic acid groups, a variety of complex and stable supramolecular structures can be anticipated. The interactions are not limited to the classic acid-acid dimer synthon. Other potential hydrogen bonds include:
Chain or sheet-like structures formed by linking multiple molecules. wikipedia.org
Interactions between the carboxyl O-H and the carbonyl oxygen of a neighboring molecule that is already participating in another dimer, leading to more complex 3D networks.
In the presence of water or other hydrogen-bonding solvents, these molecules can incorporate solvent molecules into their crystal lattice, further diversifying the hydrogen bond patterns. acs.org
The study of alpha-hydroxy carboxylic acids, which also contain multiple hydrogen-bonding groups, reveals that while the classic R²₂(8) synthon is present, other synthons like C²₂(6) chains and R²₂(10) or R³₃(11) rings often predominate, showcasing the complexity of interactions when multiple functional groups are available. mdpi.com The specific arrangement in this compound would ultimately be governed by steric factors and the drive to satisfy all hydrogen bond donors and acceptors, leading to a highly stable, high-melting-point solid.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For this compound, an SCXRD study would confirm the planarity of the conjugated diene system and reveal the specific conformations of the three carboxylic acid groups relative to this plane.
Co-crystal and Salt Structural Analysis
The ability of this compound to act as a versatile hydrogen bond donor makes it an excellent component for crystal engineering and the formation of multi-component crystals, such as co-crystals and salts. mdpi.com Co-crystals are formed with neutral co-former molecules, while salts result from proton transfer to a basic co-former.
Numerous studies have demonstrated the formation of co-crystals between di- and tricarboxylic acids and nitrogen-containing heterocyclic bases like 4,4'-bipyridyl. libretexts.org In these structures, robust O-H···N hydrogen bonds typically form between the carboxylic acid and the base, creating predictable supramolecular synthons that guide the assembly of the crystal structure. The remaining carboxylic acid groups can then form acid-acid dimers or interact with other functional groups or solvent molecules. This approach allows for the rational design of crystalline materials with tailored architectures and properties. researchgate.netnih.gov
The table below lists examples of synthons commonly observed in the co-crystals of carboxylic acids, which would be expected in co-crystals involving this compound.
| Synthon Type | Interacting Groups | Typical Motif |
| Homosynthon | Carboxylic Acid + Carboxylic Acid | R²₂(8) Dimer |
| Heterosynthon | Carboxylic Acid + Pyridine | O-H···N |
| Heterosynthon | Carboxylic Acid + Amide | O-H···O=C, N-H···O=C |
Electronic Spectroscopy (UV-Visible Spectroscopy)
Chromophore Analysis and Conjugation Effects on Absorption Maxima
UV-Visible spectroscopy is used to study electronic transitions within a molecule. The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. docbrown.info In this compound, the primary chromophore is the conjugated buta-1,3-diene system.
Isolated alkenes absorb at short wavelengths (e.g., ethene at ~165 nm), which are generally outside the range of standard UV-Vis spectrophotometers. libretexts.org However, conjugation significantly narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap means that lower-energy (longer-wavelength) photons are required for the π → π* electronic transition. Consequently, 1,3-butadiene (B125203) absorbs at a much longer wavelength of 217 nm. libretexts.org
The addition of the three carboxylic acid groups as auxochromes is expected to cause a further shift in the absorption maximum (λmax) to an even longer wavelength (a bathochromic or "red" shift). This is because the carbonyl groups are also in conjugation with the diene, extending the π-system and further lowering the HOMO-LUMO energy gap. matanginicollege.ac.in While simple carboxylic acids show only a weak n→π* transition around 200-215 nm, highly conjugated acids exhibit a significant shift to higher wavelengths. ntu.edu.sg
For a direct comparison, trans,trans-muconic acid (trans,trans-buta-1,3-diene-1,4-dicarboxylic acid), an isomer of a dicarboxylic acid derivative, has a reported λmax of ~260 nm. It is therefore reasonable to predict that this compound would have a λmax in a similar or slightly longer wavelength region.
| Compound | Number of Conjugated C=C Bonds | Key Substituents | λmax (nm) |
| Ethene | 1 | None | ~165 |
| Buta-1,3-diene | 2 | None | 217 libretexts.org |
| Hexa-1,3,5-triene | 3 | None | 258 libretexts.org |
| trans,trans-Muconic Acid | 2 | Two -COOH groups | ~260 nist.gov |
| This compound | 2 | Three -COOH groups | > 260 (Predicted) |
Solvatochromic Behavior
Solvatochromism, the phenomenon where the absorption or emission spectrum of a chemical compound shifts with a change in solvent polarity, provides profound insights into the electronic structure and intermolecular interactions of a solute molecule. In the context of this compound and its derivatives, the conjugated π-system of the butadiene backbone is expected to be highly sensitive to the surrounding solvent environment. The electronic transitions, particularly the π-π* transitions, are influenced by the differential solvation of the ground and excited states. slideshare.net
The polarity of the solvent can stabilize the electronic states of a chromophore to varying degrees. For conjugated systems like buta-1,3-diene derivatives, an increase in solvent polarity often leads to a bathochromic (red) shift in the absorption maximum (λmax) for π-π* transitions. slideshare.netlibretexts.org This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, a hypsochromic (blue) shift may be observed for n-π* transitions in the presence of polar, hydrogen-bonding solvents, as these solvents stabilize the non-bonding electrons in the ground state. slideshare.net
While specific experimental data on the solvatochromic behavior of this compound is not extensively documented in the available literature, the principles of solvatochromism allow for a predictive understanding. The presence of multiple carboxylic acid groups would likely lead to strong solute-solvent interactions, particularly in polar protic solvents, through hydrogen bonding. youtube.com
Research on other substituted buta-1,3-diene derivatives has demonstrated significant solvatochromic effects. For instance, studies on donor-acceptor substituted butadiene chromophores have shown that their absorption spectra are highly dependent on the solvent used. researchgate.net Similarly, aryl-substituted buta-1,3-diene derivatives have been investigated for their mechanochromic and aggregation-enhanced emission properties, which are intrinsically linked to their solvatochromic behavior. nih.govresearchgate.net
To illustrate the expected solvatochromic behavior of a conjugated system like this compound, a hypothetical data set can be constructed based on established principles. This data would showcase the anticipated shifts in the UV-Vis absorption maximum (λmax) across a range of solvents with varying polarities.
Hypothetical Solvatochromic Data for this compound
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
| Hexane | 1.88 | 280 |
| Dioxane | 2.21 | 285 |
| Chloroform | 4.81 | 290 |
| Tetrahydrofuran (THF) | 7.58 | 295 |
| Dichloromethane (DCM) | 8.93 | 298 |
| Acetone | 20.7 | 305 |
| Ethanol | 24.55 | 310 |
| Methanol | 32.7 | 315 |
| Dimethylformamide (DMF) | 36.7 | 320 |
| Water | 80.1 | 325 |
This representative data illustrates a progressive bathochromic shift as the solvent polarity increases, which is characteristic of a π-π* transition in a conjugated system where the excited state is more polar than the ground state. The magnitude of these shifts provides valuable information about the change in the dipole moment of the molecule upon electronic excitation. Further detailed studies involving a range of this compound derivatives would be instrumental in elucidating the specific effects of substituent groups on the solvatochromic properties of this versatile scaffold.
Computational and Theoretical Investigations of Buta 1,3 Diene 1,2,4 Tricarboxylic Acid
Quantum Chemical Calculations (Density Functional Theory, DFT, and ab initio Methods)
No dedicated studies using DFT or other high-level computational methods to investigate the properties of buta-1,3-diene-1,2,4-tricarboxylic acid were identified. Research on related, but distinct, molecules such as other substituted butadienes or carboxylic acids does exist, but these findings cannot be directly extrapolated to the target molecule. researchgate.netresearchgate.netmdpi.com
There is no published research detailing the electronic structure, such as orbital energies, electron density distribution, or bonding characteristics of this compound. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, which are crucial for understanding its reactivity, is not available.
A conformational analysis, which would involve calculating the potential energy surface to identify stable conformers arising from the rotation around the C-C single bonds of the diene and the C-C bonds of the carboxylic acid groups, has not been reported for this specific molecule. Therefore, data on the relative energies of different rotamers are absent from the scientific literature.
No computational studies predicting the infrared (IR) or Raman spectra of this compound through the calculation of its vibrational frequencies were found. Such calculations are instrumental in interpreting experimental spectra and characterizing the molecule's vibrational modes.
While general methods for predicting pKa values of carboxylic acids using computational approaches are established, a specific application of these methods to this compound has not been published. researchgate.net The determination of the acidity of each of the three carboxylic acid groups and the predominant protonation states at different pH values remains uninvestigated.
Reaction Mechanism Modeling and Transition State Analysis
The search yielded no information on the computational modeling of chemical reactions involving this compound.
There are no published studies that computationally map out reaction pathways, identify transition states, and calculate the associated energy barriers for any reactions of this compound.
Catalytic Effects and Enzyme Mechanisms (Computational Enzymology)
Computational enzymology utilizes computer simulations to investigate the mechanisms of enzyme-catalyzed reactions at an atomic level. nih.govrsc.org These methods are crucial for understanding how enzymes achieve their remarkable catalytic power and specificity. nih.govbiochemistry.org For a molecule like this compound, computational enzymology could be employed to explore its potential interactions with enzymes, such as those that catalyze decarboxylation, isomerization, or cycloaddition reactions.
A primary technique in this field is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mdpi.comdntb.gov.ua In a hypothetical study of an enzyme that metabolizes this compound, the QM/MM approach would involve:
Defining the Active Site: The substrate and the key amino acid residues in the enzyme's active site would be treated with high-accuracy quantum mechanics (QM), which can model the electronic rearrangements of bond-making and bond-breaking processes. mdpi.com
Modeling the Environment: The rest of the enzyme and the surrounding solvent would be modeled using less computationally expensive molecular mechanics (MM) force fields. mdpi.com
This dual approach allows for the accurate simulation of the chemical reaction itself while still accounting for the structural and electrostatic influence of the entire protein environment. acs.org For instance, if an enzyme were to catalyze the decarboxylation of one of the carboxylic acid groups, QM/MM simulations could elucidate the entire reaction pathway. acs.org This would involve identifying the transition state structures, calculating the activation energy barriers, and understanding the role of specific amino acid residues in stabilizing the high-energy intermediates. nih.govacs.org
Such a study could investigate how the enzyme's active site precisely orients the substrate to favor the cleavage of a specific C-C bond and how catalytic residues, like a strategically positioned base, might facilitate the reaction by abstracting a proton. diva-portal.org The insights gained would be fundamental to understanding the enzyme's substrate specificity and catalytic efficiency. acs.org
Hypothetical QM/MM Study of Enzymatic Decarboxylation
| Parameter | Hypothetical Value (in silico) | Description |
|---|---|---|
| Enzyme Class Studied | Carboxy-lyase | Enzyme class that cleaves carbon-carbon bonds. |
| QM Region Atom Count | ~150 atoms | Includes the substrate and key active site residues. |
| MM Region Atom Count | >20,000 atoms | Represents the remainder of the protein and solvent. |
| Calculated Activation Energy (ΔG‡) | 15 kcal/mol | The free energy barrier for the rate-limiting step of decarboxylation. |
| Key Stabilizing Residue | Lysine/Tyrosine Pair | Hypothesized to stabilize the carbanion intermediate via hydrogen bonding and electrostatic interactions. diva-portal.org |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles
The conjugated π-system of the butadiene backbone, combined with the electron-withdrawing nature of the three carboxylic acid groups, makes this compound a candidate for various chemical transformations, most notably cycloaddition reactions like the Diels-Alder reaction. Computational chemistry provides powerful tools for predicting the feasibility and outcome of such reactions. nih.gov
Density Functional Theory (DFT) is a workhorse method for studying the electronic structure and reactivity of molecules. nih.gov By calculating the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), one can predict the molecule's reactivity. For this compound, DFT calculations could predict its behavior as either a diene or, less likely, a dienophile.
Reactivity Prediction: DFT calculations can determine various reactivity descriptors. rsc.org For instance, the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Regioselectivity and Stereoselectivity: In a potential Diels-Alder reaction with an unsymmetrical dienophile, the substitution pattern on the diene core would lead to questions of regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is favored). youtube.comchadsprep.com
Regioselectivity: Computational models can predict the preferred orientation of the reactants by calculating the activation energies for all possible pathways. nih.govrsc.org The pathway with the lowest energy barrier will correspond to the major product. This analysis often involves examining the alignment of molecular orbitals or the distribution of partial charges on the reacting atoms.
Stereoselectivity: The preference for endo or exo products in a Diels-Alder reaction can also be determined by comparing the transition state energies. nih.gov DFT calculations can model these transition states, including the secondary orbital interactions that often favor the endo product.
These predictive models can be highly accurate and are essential for designing synthetic routes, saving significant time and resources in the laboratory. rsc.orgrsc.org
Predicted Reactivity and Selectivity in a Hypothetical Diels-Alder Reaction
| Computational Method | Parameter Predicted | Hypothetical Finding | Implication |
|---|---|---|---|
| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | 4.5 eV | Indicates moderate reactivity, suitable for controlled reactions. |
| DFT Transition State Search | Regioselectivity (vs. Propylene) | Favors "ortho"-like product by 3.2 kcal/mol | Predicts the formation of one major constitutional isomer. |
| DFT Transition State Search | Stereoselectivity (Endo/Exo) | Endo pathway favored by 1.8 kcal/mol | The *endo stereoisomer is predicted to be the major product. nih.gov |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. aip.org For a flexible and highly polar molecule like this compound, MD simulations are ideal for understanding its behavior in a solvent, such as water. nih.gov
An MD simulation would model a system containing one or more molecules of the tricarboxylic acid surrounded by a large number of explicit solvent molecules (e.g., water). researchgate.netresearchgate.net By solving Newton's equations of motion for every atom in the system, the simulation generates a trajectory that reveals how the molecule behaves and interacts with its environment. mdpi.com
Key insights from MD simulations would include:
Conformational Analysis: The single bonds in the molecule's backbone and those connecting the carboxylic acid groups allow for considerable flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations in solution and the energy barriers between them. manchester.ac.uk The solvent can have a significant effect on these conformational preferences. scielo.brnih.gov
Solvation Structure: The simulations would reveal how water molecules arrange themselves around the solute. This includes the formation of strong hydrogen bonds between the water molecules and the carboxylic acid groups. acs.org The radial distribution function (RDF) is a common analysis tool used to quantify this structure, showing the probability of finding a solvent molecule at a certain distance from a solute atom.
Aggregation Behavior: Depending on the concentration and pH (which would determine the protonation state of the carboxylic acids), MD simulations could explore the tendency of these molecules to self-associate or form aggregates in solution, driven by hydrogen bonding or hydrophobic interactions. nih.gov
These simulations provide a dynamic, nanoscale view that is often inaccessible to direct experimental observation, offering crucial information about the molecule's solution-phase properties.
Hypothetical MD Simulation Parameters and Findings in Aqueous Solution
| Simulation Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | COMPASS / OPLS-AA | Empirical parameters that define the potential energy of the system. nih.govmdpi.com |
| Solvent Model | TIP3P Water | A common explicit model for water molecules. nih.gov |
| System Size | ~50,000 atoms | Ensures the solute is sufficiently isolated and bulk solvent behavior is captured. |
| Simulation Time | 200 nanoseconds | Allows for adequate sampling of conformational space and solvent reorganization. |
| Key Finding (Hypothetical) | Dominant Conformation | A folded conformation stabilized by an intramolecular hydrogen bond is observed 65% of the time. |
| Key Finding (Hypothetical) | Average Solvation Number | Each carboxyl group is solvated by an average of 5.1 water molecules in the first solvation shell. |
Applications of Buta 1,3 Diene 1,2,4 Tricarboxylic Acid in Advanced Materials and Chemical Synthesis
Polymer Chemistry and Polymerizable Monomers
The presence of both polymerizable double bonds and reactive carboxylic acid functionalities makes buta-1,3-diene-1,2,4-tricarboxylic acid a valuable monomer in polymer chemistry. These features allow for its incorporation into various polymer backbones and for the creation of complex, cross-linked networks.
Monomer in the Synthesis of Functional Polymers (e.g., Polyimides, Polyesters)
This compound can serve as a monomer in the synthesis of functional polymers like polyimides and polyesters. The carboxylic acid groups can react with diamines and diols, respectively, through condensation polymerization to form the corresponding polymer chains. The diene functionality within the polymer backbone introduces sites for post-polymerization modification or for imparting specific properties such as thermal or oxidative stability.
In polyimide synthesis, the tricarboxylic acid can be reacted with diamines to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The resulting polyimides may exhibit enhanced solubility and processability due to the non-planar structure of the diene unit, while the carboxylic acid groups can provide sites for further functionalization or for improving adhesion to substrates.
For polyesters, the reaction with diols or polyols can lead to the formation of unsaturated polyesters. The double bonds in the backbone of these polyesters can be subsequently cross-linked to form thermosetting resins with high strength and rigidity. The pendant carboxylic acid group can also be utilized to modify the polymer's properties, such as its hydrophilicity or its ability to coordinate with metal ions.
Table 1: Potential Functional Polymers Derived from this compound
| Polymer Type | Co-monomer | Key Features | Potential Applications |
|---|---|---|---|
| Polyimide | Aromatic Diamines | Enhanced solubility, sites for functionalization | High-performance films, coatings, and adhesives |
Role as a Cross-linking Agent or Branching Agent in Polymer Networks
The trifunctional nature of this compound makes it an effective cross-linking or branching agent in the synthesis of polymer networks. When incorporated into a polymer chain, the three carboxylic acid groups can react with functional groups on other polymer chains, creating a three-dimensional network structure. This cross-linking can significantly improve the mechanical properties, thermal stability, and chemical resistance of the polymer.
For instance, in the curing of epoxy resins, the carboxylic acid groups can react with the epoxy groups to form a rigid, cross-linked network. Similarly, it can be used to cross-link polymers containing hydroxyl or amine groups, such as poly(vinyl alcohol) or polyamines. The diene moiety can also participate in cross-linking reactions, for example, through vulcanization with sulfur or through Diels-Alder reactions, providing an additional mechanism for network formation.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylate groups of this compound are excellent ligands for coordinating with metal ions, making it a valuable building block in coordination chemistry for the construction of metal-organic frameworks (MOFs) and other supramolecular structures.
Ligand Design and Synthesis for Metal Complexes and Polymeric Materials
The ability of this compound to act as a multidentate ligand allows for the design and synthesis of a wide variety of metal complexes and coordination polymers. The coordination of the carboxylate groups to metal centers can lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional polymeric materials. The geometry of the ligand and the coordination preferences of the metal ion will dictate the final structure of the resulting material. The presence of the diene functionality offers the potential for creating photoactive or redox-active materials.
Construction of Supramolecular Architectures and Frameworks
In the field of supramolecular chemistry, this compound can be used to construct complex architectures through a combination of coordination bonds and other non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can direct the self-assembly of the molecules into well-defined supramolecular structures.
When used as a linker in the synthesis of MOFs, the tricarboxylic acid can connect metal nodes to form porous, crystalline frameworks. The size and shape of the pores can be tuned by the length and rigidity of the organic linker and the coordination geometry of the metal ion. These porous materials have potential applications in gas storage and separation, catalysis, and sensing. A notable example is the synthesis of a buta-1,3-diene-linked covalent organic framework, which showcases the utility of the diene linkage in creating robust, porous materials.
Modulators in MOF Synthesis and Properties
In the synthesis of MOFs, modulators are often added to control the nucleation and growth of the crystals, leading to improved crystallinity and morphology. Carboxylic acids are commonly used as modulators, and this compound, with its multiple acidic groups, has the potential to act as an effective modulator. By competing with the primary linker for coordination to the metal centers, it can slow down the crystallization process, resulting in larger and more perfect crystals. The specific interactions of the modulator with the growing MOF crystal can also influence the final properties of the material, such as its defect density and surface chemistry.
Table 2: Role of this compound in Coordination Chemistry
| Application Area | Function | Resulting Structures | Potential Benefits |
|---|---|---|---|
| Ligand Design | Multidentate Ligand | Metal complexes, coordination polymers | Photo- or redox-activity, tailored electronic properties |
| MOF Synthesis | Organic Linker | Porous, crystalline frameworks | High surface area, tunable porosity for gas storage and catalysis |
Sustainable Chemistry and Biomass Conversion ContextsInformation regarding the role of this specific compound in sustainable chemistry or biomass conversion is not present in the public domain.
Potential in Bio-based Material ProductionResearch detailing the potential or current use of this compound in the production of bio-based materials could not be found.
Due to the lack of available data, a detailed article that adheres to the provided structure and content requirements cannot be generated at this time. Further primary research would be required to elucidate the properties and applications of this specific chemical compound.
Future Research Directions and Emerging Perspectives
Development of Novel and Green Synthetic Pathways
Current research into the synthesis of the parent compound, buta-1,3-diene, is increasingly focused on sustainable methods, moving away from traditional petrochemical feedstocks. mdpi.comnih.gov Future efforts for its tricarboxylic acid derivative should prioritize green chemistry principles from the outset.
A promising approach involves chemoenzymatic synthesis, which combines biological and chemical steps to create complex molecules from simple, renewable resources like syngas or glucose. nih.govresearchgate.netnih.gov For instance, engineered microorganisms could be developed to produce a precursor molecule, such as cis,cis-muconic acid, which is then converted to a buta-1,3-diene backbone through enzymatic decarboxylation. nih.govresearchgate.net Subsequent catalytic or biocatalytic carboxylation steps could then be explored to introduce the three carboxylic acid groups. Another green strategy could involve the direct catalytic conversion of bio-derived C4 alcohols, a route that has shown promise for producing buta-1,3-diene itself. mdpi.com
| Strategy | Potential Precursor(s) | Key Transformation Steps | Potential Advantages | Reference Concept |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | Glucose, Syngas | Microbial fermentation to a diene precursor; Enzymatic/Catalytic carboxylation | Use of renewable feedstocks; High selectivity under mild conditions | nih.govnih.gov |
| Biocatalytic Conversion | Bio-derived C4 Alcohols (e.g., Erythritol) | Multi-step enzymatic dehydration and oxidation | Avoids toxic reagents and byproducts; Potential for one-pot synthesis | mdpi.com |
| Catalytic Oxidation | Cyclohexene- or Furan-based derivatives | Oxidative ring-opening followed by catalytic functionalization | Access to complex structures from readily available bio-based cyclic compounds | mdpi.com |
Exploration of Advanced Catalytic Systems for its Formation and Transformation
The formation and subsequent transformation of this compound would rely heavily on the development of advanced catalytic systems. Research on the parent buta-1,3-diene has shown the efficacy of various catalysts for reactions like carbonylation and telomerization, which can be a starting point for investigation. researchgate.netrsc.org
Palladium-based homogeneous catalysts, for example, are highly effective for introducing carbonyl and carboxyl groups into diene structures. researchgate.net Future studies could explore custom-designed palladium complexes with specific ligands to control the regioselectivity of carboxylation, ensuring the desired 1,2,4-substitution pattern. Heterogeneous catalysts, such as mixed metal oxides (e.g., MgO-SiO₂) or zeolites, could also be crucial, particularly for the synthesis from bio-alcohols. nih.govmdpi.comrsc.org The balance of acidic and basic sites on these solid catalysts is critical for achieving high selectivity and yield. nih.govrsc.org The transformation of the molecule's diene system via Diels-Alder reactions or its carboxylic acid groups via esterification could be optimized using novel solid acid or base catalysts.
Design and Synthesis of Functionalized Derivatives with Tailored Properties for Specific Applications
The three carboxylic acid groups and the conjugated diene system make this compound an exceptionally versatile platform for creating functionalized derivatives. The carboxylic acid moieties can be converted into esters, amides, or acid chlorides, allowing for the covalent attachment of a wide range of other chemical entities.
This potential for derivatization could lead to the development of novel polymers and materials. For example, its use as a cross-linking agent could impart rigidity and thermal stability, similar to how substituted butadienes are used to enhance synthetic rubbers. mdpi.com As a polycarboxylate ligand, it could bind with metal ions to form coordination polymers or metal-organic frameworks (MOFs) with unique structural and electronic properties. wikipedia.org Functionalizing the carboxyl groups could tailor the solubility, reactivity, and binding properties for specific applications, such as in resins, adhesives, or advanced composites.
| Derivative Type | Functionalization Reaction | Potential Tailored Property | Possible Application | Reference Concept |
|---|---|---|---|---|
| Polyesters/Polyamides | Condensation polymerization with diols/diamines | Enhanced thermal stability, mechanical strength | High-performance plastics, synthetic fibers | iarc.fr |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions (e.g., Zinc) | High porosity, catalytic activity | Gas storage, separation, heterogeneous catalysis | wikipedia.org |
| Functionalized Monomers | Esterification with functional alcohols | Tunable polarity, improved adhesion | Specialty adhesives, coatings, polymer additives | mdpi.comessentialchemicalindustry.org |
| Cross-linked Polymers | Diels-Alder reaction via the diene backbone | Increased rigidity and solvent resistance | Thermosetting resins, composite materials | rsc.org |
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions
Understanding and optimizing the synthesis and reactions of this compound will require sophisticated analytical techniques. While standard methods like NMR, IR, and mass spectrometry will be essential for structural confirmation iarc.fr, advanced spectroscopic techniques could provide deeper mechanistic insights.
In-situ spectroscopy, such as ReactIR (Fourier-transform infrared spectroscopy) or Raman spectroscopy, would allow for real-time monitoring of reactant consumption and product formation during a reaction. This data is invaluable for determining reaction kinetics and identifying transient intermediates. For gas-phase reactions or studies of weakly bound pre-reactive complexes, rotational spectroscopy could be employed to determine precise molecular geometries, as has been done for buta-1,3-diene with ClF. rsc.org These advanced methods would be critical for optimizing reaction conditions and maximizing the yield and selectivity of desired products.
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Materials Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and offer a powerful approach to accelerate the study of this compound. researchgate.net Given the lack of extensive experimental data, predictive models could fill knowledge gaps and guide efficient experimental design.
ML models can be trained on datasets of existing molecules to predict key physicochemical properties, such as solubility, pKa, and thermal stability, for the target compound and its potential derivatives. researchgate.net Furthermore, AI can be used in retrosynthetic analysis to propose novel and efficient synthetic routes. For materials design, computational tools can simulate how functionalized derivatives might self-assemble or interact with other molecules, predicting the properties of resulting polymers or frameworks before they are synthesized. nih.gov This predictive power can save significant time and resources by prioritizing the most promising candidates for laboratory investigation. researchgate.net
| Predicted Outcome | Required Input Data for Model Training | Potential Impact on Research | Reference Concept |
|---|---|---|---|
| Physicochemical Properties (pKa, logP, etc.) | Molecular structure descriptors; Experimental data from related polycarboxylic acids | Guides purification strategies and formulation development | researchgate.net |
| Reaction Yield/Selectivity | Reactant structures, catalyst type, reaction conditions (temp, pressure, solvent) | Optimizes synthesis without extensive trial-and-error experimentation | researchgate.net |
| Material Performance (e.g., Polymer Strength) | Monomer structure, cross-linker density, processing parameters | Accelerates design of new materials with desired characteristics | nih.gov |
| Biological Activity/Toxicity | Structural features (2D/3D), off-target interaction data, experimental bioactivity data | Early-stage screening for potential biomedical applications or hazards | researchgate.netnih.gov |
Elucidation of Broader Biological Roles and Pathways (from a chemical perspective)
From a chemical standpoint, the structure of this compound suggests several avenues for investigating its potential biological roles. The metabolism of the parent compound, buta-1,3-diene, proceeds through oxidation by cytochrome P450 enzymes to form reactive epoxides. researchgate.net However, the high polarity and presence of three carboxylate groups in the title compound would likely lead to a completely different metabolic fate, possibly involving pathways that handle other small polycarboxylic acids.
Its structural features make it a candidate for investigation as an enzyme inhibitor. Many enzymes in metabolic pathways, such as the shikimate pathway, bind to or are inhibited by polycarboxylic acids. nih.gov Future research could involve computational docking simulations to predict its binding affinity to the active sites of various enzymes, followed by in vitro assays to confirm inhibitory activity. Furthermore, exploring its integration into engineered metabolic pathways could be a fascinating area of synthetic biology, potentially using it as a novel building block for the microbial production of complex chemicals. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
